molecular formula C24H24N2O3 B555614 H-D-Gln(Trt)-OH CAS No. 200625-76-9

H-D-Gln(Trt)-OH

Katalognummer: B555614
CAS-Nummer: 200625-76-9
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: XIFFJPJZPDCOJH-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

H-D-Gln(Trt)-OH is a chiral building block critically employed in the solid-phase peptide synthesis (SPPS) of complex peptides containing D-amino acids . The trityl (Trt) group protects the side chain of the D-glutamine residue, which is essential for preventing side reactions during the synthesis process. This derivative is particularly valuable for producing endogenous functional D-amino acid-containing peptides (DAACPs), which are found throughout nature in antimicrobial peptides, peptide toxins, neuropeptides, and peptide hormones . These DAACPs, generated through non-ribosomal peptide synthesis or as a post-translational modification, often exhibit critical functional consequences, including greatly increased biological activity and stability towards enzymatic degradation compared to their all-L-residue analogues . Researchers utilize H-D-Gln(Trt)-OH to synthesize isotope-labeled peptide diastereomers for use as standards in liquid chromatography-mass spectrometry (LC-MS) workflows. These experiments are fundamental for confirming the stereochemistry of endogenous peptides directly in complex biological extracts, a task that is otherwise challenging as diastereomeric peptides have identical masses and are invisible to most common characterization methods . The ability to incorporate a protected D-glutamine residue allows for the study of peptide isomerization, which plays a significant role in biomolecular recognition .

Eigenschaften

IUPAC Name

(2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFFJPJZPDCOJH-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428607
Record name Ndelta-Trityl-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200625-76-9
Record name Ndelta-Trityl-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Solubility Landscape of H-D-Gln(Trt)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of peptide synthesis and drug development, understanding the solubility of protected amino acids is a critical first step to ensure successful outcomes. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility of H-D-Gln(Trt)-OH in various organic solvents. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to empower researchers in their experimental design and execution.

Introduction: The Significance of H-D-Gln(Trt)-OH in Modern Peptide Chemistry

H-D-Gln(Trt)-OH, the D-enantiomer of glutamine with its side-chain amide protected by a trityl (triphenylmethyl) group, is a crucial building block in solid-phase peptide synthesis (SPPS). The bulky and hydrophobic trityl group serves to prevent undesirable side reactions of the glutamine side chain, such as dehydration to a nitrile or pyroglutamate formation, during peptide chain elongation. Its solubility in a range of organic solvents is paramount for efficient coupling reactions and the overall success of the synthesis. This guide delves into the solubility profile of this important reagent, the underlying physicochemical principles, and a standardized protocol for its determination.

The Physicochemical Drivers of H-D-Gln(Trt)-OH Solubility

The solubility of H-D-Gln(Trt)-OH is a direct consequence of its molecular structure, which features both polar and non-polar characteristics. The free carboxylic acid and the alpha-amino group provide sites for hydrogen bonding and polar interactions. However, the dominant feature influencing its solubility in organic solvents is the large, non-polar trityl group.

The trityl group, consisting of three phenyl rings attached to a central carbon atom, imparts a significant hydrophobic character to the molecule. This hydrophobicity is a result of the non-polar nature of the aromatic rings and the van der Waals forces they can engage in.[1] The principle of "like dissolves like" is central to understanding the solubility of H-D-Gln(Trt)-OH. The bulky, non-polar trityl group facilitates the dissolution of the molecule in organic solvents that have a similar non-polar or moderately polar nature.

Caption: Factors influencing the solubility of H-D-Gln(Trt)-OH.

Solubility Profile of H-D-Gln(Trt)-OH in Common Organic Solvents

Qualitative data from various chemical suppliers consistently indicate that H-D-Gln(Trt)-OH is soluble in a range of common organic solvents. This broad solubility is a key advantage in its application, allowing for flexibility in solvent selection for peptide synthesis.

SolventQualitative SolubilityRationale for Use in Peptide Synthesis
Dichloromethane (DCM) SolubleA common solvent for peptide synthesis, particularly in Boc-based strategies. Its ability to dissolve protected amino acids and swell polystyrene resins is advantageous.
Chloroform SolubleSimilar to DCM, it is a non-polar solvent capable of dissolving hydrophobic compounds.
Ethyl Acetate SolubleA moderately polar solvent, useful for purification and extraction processes.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent with excellent solvating power for a wide range of compounds, including protected amino acids.
Acetone SolubleA polar aprotic solvent, often used for washing and precipitation steps.
N,N-Dimethylformamide (DMF) Expected to be SolubleA widely used polar aprotic solvent in Fmoc-based SPPS due to its excellent solvating properties for both the resin and protected amino acids. The related compound, Fmoc-Gln(Trt)-OH, exhibits good solubility in DMF.
N-Methyl-2-pyrrolidone (NMP) Expected to be SolubleAnother common polar aprotic solvent in SPPS, often used as an alternative to DMF.

Experimental Protocol for Determining the Solubility of H-D-Gln(Trt)-OH

To ensure reproducible and accurate solubility data, a standardized experimental protocol is essential. The following method is based on the widely accepted "shake-flask" method, which is considered a reliable approach for determining equilibrium solubility.[2]

Materials and Equipment
  • H-D-Gln(Trt)-OH (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

Step-by-Step Methodology

Caption: Experimental workflow for solubility determination.

  • Preparation of a Supersaturated Solution:

    • Accurately weigh an excess amount of H-D-Gln(Trt)-OH into a vial. The goal is to have undissolved solid present after equilibration.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker or use a vortex mixer to agitate the mixture vigorously for an initial period (e.g., 1 hour).

    • Transfer the vial to a constant temperature incubator or water bath set at the desired experimental temperature (e.g., 25 °C).

    • Continue agitation for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-course study to determine the point at which the concentration of the dissolved solute in the supernatant no longer increases.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.

  • Sample Preparation and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of H-D-Gln(Trt)-OH of known concentrations in the same solvent.

    • Inject the standard solutions and the diluted sample solution into the HPLC system.

    • Use a suitable reversed-phase column and a mobile phase that provides good peak shape and resolution. Detection is typically performed using a UV detector at a wavelength where H-D-Gln(Trt)-OH has strong absorbance (e.g., around 260 nm due to the trityl group).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of H-D-Gln(Trt)-OH in the diluted sample from the calibration curve.

    • Calculate the original solubility in the saturated solution by taking the dilution factor into account. Express the solubility in units such as mg/mL or mol/L.

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The solubility of H-D-Gln(Trt)-OH in organic solvents is a critical parameter for its effective use in peptide synthesis. The presence of the bulky, hydrophobic trityl group confers good solubility in a range of non-polar and polar aprotic solvents, providing researchers with significant flexibility in their experimental design. By understanding the physicochemical principles that govern its solubility and employing standardized experimental protocols for its determination, scientists and drug development professionals can optimize their synthetic strategies and contribute to the advancement of peptide-based therapeutics.

References

  • European Chemicals Agency. Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. EURL ECVAM validation study. 2021. [Link]

  • Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. 2003. [Link]

  • United States Pharmacopeia. <1236> Solubility Measurements. USP-NF. 2016. [Link]

  • Zhang, Y., et al. Synthesis and Characterization of Hydrophilic Trityl Radical TFO for Biomedical and Biophysical Applications. ResearchGate. 2021. [Link]

  • Carl Roth. Safety Data Sheet: H-D-Gln-OH. 2021. [Link]

  • de la Torre, B.G., et al. Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. 2009. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • Schüürmann, G., et al. Determining the water solubility of difficult-to-test substances: A tutorial review. ScienceDirect. 2019. [Link]

  • Needham, T.E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. 1970. [Link]

  • Zhang, Y., et al. Synthesis and Characterization of Hydrophilic Trityl Radical TFO for Biomedical and Biophysical Applications. PubMed. 2019. [Link]

  • F. S. L. Holambra, et al. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. 2019. [Link]

  • NC State University Libraries. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science. [Link]

  • L. A. T. Clemmensen, et al. Solubility of amino acid (AA) derivatives in DMF, neat green solvents... ResearchGate. 2020. [Link]

  • AAPPTec. Safety Data Sheet: Fmoc-Gln(Trt)-OH. [Link]

  • Needham, T.E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. 1970. [Link]

  • United States Pharmacopeia. 1236 SOLUBILITY MEASUREMENTS. ResearchGate. 2018. [Link]

  • Bio Basic. Peptide Solubility | Peptide Synthesis. [Link]

  • S. C. Lahiri, et al. Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society. 2001. [Link]

  • Kyte, J. The basis of the hydrophobic effect. PubMed. 2003. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • A. L. Forte, et al. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications. 2021. [Link]

  • S. K. Raut, et al. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. PMC - NIH. 2012. [Link]

Sources

Methodological & Application

Application Note & Protocol: Strategic Incorporation of H-D-Gln(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the effective incorporation of H-D-Gln(Trt)-OH into peptide sequences during solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development who are engaged in the chemical synthesis of peptides. This document elucidates the rationale behind using the trityl (Trt) protecting group for the D-glutamine side chain, outlines strategies to maximize coupling efficiency, and provides methods to mitigate common side reactions.

Introduction: The Challenge of Incorporating Glutamine in SPPS

Glutamine (Gln) and its D-enantiomer are critical residues in many biologically active peptides. However, their incorporation during SPPS is fraught with challenges. The primary issues stem from the reactivity of the side-chain amide group:

  • Dehydration to Nitrile: During the activation of the carboxylic acid for coupling, particularly with carbodiimide-based reagents, the side-chain amide of glutamine can undergo irreversible dehydration to form a nitrile. This leads to a terminated peptide chain and introduces a significant impurity that is difficult to separate.

  • Pyroglutamate Formation: An unprotected N-terminal glutamine residue can cyclize to form pyroglutamate (pGlu).[1][2] This spontaneous reaction involves the loss of the N-terminal primary amine, resulting in a truncated and more acidic peptide.[1] While this can occur with L-glutamine as well, the principles apply to the incorporation of D-glutamine at internal positions, where side-chain reactions can be problematic.

  • Poor Solubility: Fmoc-Gln-OH, the unprotected derivative, exhibits poor solubility in common SPPS solvents like N,N-dimethylformamide (DMF), which can hinder coupling efficiency.[3]

To circumvent these issues, protection of the glutamine side-chain amide is essential. The trityl (Trt) group has emerged as a highly effective protecting group for this purpose.

The Trityl (Trt) Protecting Group: A Strategic Choice for Glutamine

The use of H-D-Gln(Trt)-OH offers several distinct advantages in Fmoc-based SPPS:

  • Prevention of Side Reactions: The bulky trityl group sterically hinders the side-chain amide, effectively preventing its dehydration to a nitrile during the activation step.[3][4]

  • Enhanced Solubility: The hydrophobic nature of the trityl group significantly improves the solubility of the amino acid derivative in organic solvents, facilitating smoother and more efficient coupling reactions.[3][5]

  • Acid Labile Deprotection: The Trt group is readily cleaved under acidic conditions, typically with a standard cleavage cocktail containing 95% trifluoroacetic acid (TFA), ensuring its complete removal during the final deprotection and cleavage of the peptide from the resin.[3][6]

It is important to note that while the Trt group is highly effective, incomplete deprotection of an N-terminal asparagine (Asn) protected with a Trt group has been observed in some cases.[7] However, this issue is not typically reported for internal glutamine residues.[7]

Core Experimental Workflow

The successful incorporation of H-D-Gln(Trt)-OH into a growing peptide chain follows the standard Fmoc-SPPS workflow. The key steps are outlined below.

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling: H-D-Gln(Trt)-OH + Coupling Reagents Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Monitoring Coupling Monitoring (e.g., Kaiser Test) Washing_2->Monitoring Capping Capping (Optional) (e.g., Acetic Anhydride) Monitoring->Capping Incomplete Coupling Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Complete Coupling Capping->Next_Cycle

Figure 1: A generalized workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Protocols

Reagent Preparation

Table 1: Reagent and Solution Preparation

Reagent/SolutionComponentsConcentration/AmountPreparation Notes
Fmoc-Deprotection Solution Piperidine, DMF20% (v/v)Prepare fresh daily.
H-D-Gln(Trt)-OH Solution H-D-Gln(Trt)-OH, DMF0.2 - 0.5 MDissolve completely before use. Gentle warming may be required.
Coupling Activator (HBTU) HBTU, DMF0.5 MPrepare fresh.
Base (DIPEA) N,N'-Diisopropylethylamine, DMF2 MUse high-purity DIPEA to avoid side reactions.
Washing Solvents DMF, Dichloromethane (DCM)-Use peptide synthesis grade solvents.
Kaiser Test Reagents Reagent A: Ninhydrin in EthanolReagent B: Phenol in EthanolReagent C: KCN in PyridineStandard concentrationsStore properly to maintain reactivity.
Capping Solution Acetic Anhydride, DIPEA, DMF5:5:90 (v/v/v)Prepare fresh before use.
Cleavage Cocktail Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water95:2.5:2.5 (v/v/v)Prepare in a well-ventilated fume hood.
Protocol for H-D-Gln(Trt)-OH Coupling (0.1 mmol scale)

This protocol assumes a standard Fmoc-Rink Amide resin with a substitution of 0.5 mmol/g.

  • Resin Swelling: Swell 200 mg of the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the H-D-Gln(Trt)-OH. Dissolve 244 mg (0.4 mmol, 4 eq) of H-D-Gln(Trt)-OH and 151 mg (0.4 mmol, 4 eq) of HBTU in 1 mL of DMF.

    • Add 139 µL (0.8 mmol, 8 eq) of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads (a few beads are sufficient).

    • Wash the beads thoroughly with DMF and DCM.

    • Perform a Kaiser test.[8] A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling.

  • Recoupling (if necessary):

    • If the Kaiser test is positive, drain the reaction vessel and repeat step 4.

  • Capping (if necessary):

    • If the Kaiser test remains positive after recoupling, this indicates the presence of unreacted primary amines, which should be capped to prevent the formation of deletion sequences.

    • Wash the resin with DMF (3 x 2 mL).

    • Add 2 mL of the capping solution and agitate for 30 minutes.

  • Final Washing:

    • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

    • The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (5 x 2 mL) and dry it under a stream of nitrogen.

  • Cleavage:

    • Add 2 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the dried resin.

    • Agitate at room temperature for 2-3 hours. The Trt group is typically removed within this timeframe.[3]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a cold centrifuge tube.

    • Precipitate the crude peptide by adding cold diethyl ether (10-15 mL).

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

    • The peptide can then be purified by reverse-phase HPLC.

Troubleshooting and Advanced Considerations

Table 2: Troubleshooting Guide

IssuePossible CauseRecommended Solution
Positive Kaiser test after coupling Steric hindrance; peptide aggregation.Extend coupling time; use a more powerful coupling reagent like HATU or COMU.[9] Consider using microwave-assisted SPPS to enhance coupling efficiency.[10]
Low final peptide yield Incomplete coupling at one or more steps; premature chain termination.Ensure complete coupling at each step using monitoring tests. Implement capping for any unreacted amines.
Presence of deletion sequences Incomplete coupling and lack of capping.Strictly follow monitoring and capping protocols.
Side-chain Trt group not fully removed Insufficient cleavage time or inefficient scavengers.Extend the cleavage time to 4 hours. Ensure the use of TIS as a scavenger, especially for Trt groups.

The choice of coupling reagent can be critical, especially for sterically hindered amino acids.[11] While HBTU is a robust and widely used reagent, alternatives may offer advantages in difficult couplings.

Coupling_Reagents cluster_Aminium Aminium-based cluster_Carbodiimide Carbodiimide-based cluster_Phosphonium Phosphonium-based HBTU HBTU HATU HATU HBTU->HATU Higher Reactivity HCTU HCTU DIC DIC DIC->HBTU Generally More Efficient DCC DCC PyBOP PyBOP PyAOP PyAOP PyBOP->PyAOP Higher Reactivity

Figure 2: A simplified classification of common coupling reagents in SPPS.

Conclusion

The strategic use of H-D-Gln(Trt)-OH is a cornerstone of modern solid-phase peptide synthesis, enabling the reliable incorporation of D-glutamine while minimizing problematic side reactions. By understanding the chemical principles behind the choice of protecting group and adhering to robust, well-monitored protocols, researchers can significantly enhance the yield and purity of their target peptides. The methodologies outlined in this document provide a validated framework for achieving success in the synthesis of complex, glutamine-containing peptides for a wide range of research and development applications.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Liu, Y., et al. (2007). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 282(25), 18203-18212. Retrieved from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. Retrieved from [Link]

  • Dick, F., et al. (2001). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide Science, 60(4), 220-227. Retrieved from [Link]

  • Chelli, F., et al. (2020). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Molecules, 25(18), 4287. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Use of H-D-Gln(Trt)-OH with Rink Amide Resin in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic application of H-D-Gln(Trt)-OH in conjunction with Rink Amide resin for the solid-phase synthesis of C-terminal peptide amides via Fluorenylmethyloxycarbonyl (Fmoc) chemistry. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss critical process parameters to ensure high-purity and high-yield synthesis. This document is designed to serve as a practical resource, blending theoretical justification with actionable laboratory procedures.

Introduction: The Strategic Choice of Components

The synthesis of biologically active peptides is a cornerstone of modern drug discovery and biochemical research. The selection of building blocks and solid support is a critical determinant of success. The combination of H-D-Gln(Trt)-OH and Rink Amide resin is particularly advantageous for producing peptide amides, a common structural motif in natural and therapeutic peptides.

  • Rink Amide Resin: This resin is the foundation for synthesizing peptides with a C-terminal amide.[1] Its linker is designed to be stable to the basic conditions required for Fmoc group removal (e.g., piperidine) yet labile to strong acids like Trifluoroacetic Acid (TFA) for the final cleavage, directly yielding the peptide amide.[2]

  • H-D-Gln(Trt)-OH: Glutamine (Gln) possesses a reactive side-chain amide that requires protection to prevent side reactions during peptide synthesis. The trityl (Trt) group is a bulky, acid-labile protecting group ideal for this purpose.[3] Its acid sensitivity is compatible with the final TFA cleavage step from the Rink Amide resin. The use of the D-amino acid isomer, H-D -Gln(Trt)-OH, allows for the synthesis of peptides with unnatural configurations, which can enhance proteolytic stability or receptor binding affinity.

The synergy between the acid-labile Trt protecting group and the acid-cleavable Rink Amide linker within the Fmoc-SPPS framework provides an orthogonal and efficient strategy for peptide amide synthesis.

The Chemistry: Mechanisms and Rationale

Understanding the chemical transformations is paramount for troubleshooting and process optimization. The entire synthesis is a cyclical process of deprotection and coupling, culminating in a final cleavage and global deprotection step.

The Fmoc-SPPS Cycle

The core of the synthesis involves the iterative addition of Fmoc-protected amino acids.

SPPS_Cycle Resin Rink Amide Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 Free_Amine Free N-terminal Amine on Resin Coupling Amino Acid Coupling (H-D-Gln(Trt)-OH + Activator) Free_Amine->Coupling 3. Wash2 DMF Wash Coupling->Wash2 Protected_Peptide Elongated, Protected Peptide-Resin Protected_Peptide->Deprotection Repeat for next AA Wash1->Free_Amine 2. Wash2->Protected_Peptide 4.

Figure 1: The iterative workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

  • Fmoc Deprotection: The cycle begins with the removal of the N-terminal Fmoc group from the resin-bound amino acid or peptide. This is typically achieved using a 20% solution of piperidine in N,N-Dimethylformamide (DMF).[4][5] The mechanism is a β-elimination, which is rapid and efficient.[5]

  • Activation & Coupling: The carboxylic acid of the incoming amino acid, in this case, H-D-Gln(Trt)-OH, must be activated to form a reactive species that readily acylates the newly freed N-terminal amine on the resin. Common activation strategies involve carbodiimides (like DIC) with an additive (like HOBt) or pre-formed active esters using reagents like HATU or HBTU.

  • Monitoring & Washing: After coupling, it is crucial to wash the resin thoroughly to remove excess reagents and byproducts. The completeness of the coupling reaction must be verified to prevent deletion sequences in the final peptide.

The Role of the Trityl (Trt) Group

The Trt group on the glutamine side-chain amide is critical. Without it, the side-chain amide could potentially undergo undesirable side reactions. The Trt group is highly acid-labile and is quantitatively removed during the final TFA cleavage step.[1] Its bulkiness also helps to prevent aggregation of the growing peptide chain.[6]

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the Rink Amide resin, and all side-chain protecting groups (including the Trt group) are removed simultaneously. This is accomplished using a strong acid "cleavage cocktail," most commonly based on Trifluoroacetic Acid (TFA).

Cleavage_Diagram PeptideResin Protected Peptide-Resin H-Peptide(SideChain-PGs)-Linker-Resin CleavageCocktail TFA Cleavage Cocktail (TFA / Scavengers) PeptideResin->CleavageCocktail Treat with Products Crude Peptide Amide H-Peptide-NH2 Cleaved Protecting Groups Spent Resin CleavageCocktail->Products Yields

Figure 2: The final cleavage and deprotection step to release the peptide amide.

The cleavage cocktail includes "scavengers" such as water, triisopropylsilane (TIPS), and potentially ethanedithiol (EDT). These scavengers are essential to trap the highly reactive cationic species (e.g., trityl cations, t-butyl cations) that are liberated during deprotection.[1] Without scavengers, these cations could re-attach to electron-rich amino acid side chains like Tryptophan or Methionine, leading to undesired byproducts.

Experimental Protocols

These protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales. Always use high-quality, peptide-synthesis-grade reagents and solvents.

Materials & Reagents
Reagent/MaterialPurposeRecommended Grade
Rink Amide Resin (Fmoc-protected)Solid Support100-200 mesh, ~0.5 mmol/g loading
H-D-Gln(Trt)-OHAmino Acid Building BlockHigh Purity (>99%)
N,N-Dimethylformamide (DMF)Primary SolventAmine-free, Peptide Synthesis Grade
Dichloromethane (DCM)Solvent for washing/swellingACS Grade or higher
PiperidineFmoc Deprotection AgentReagent Grade
HATUCoupling ActivatorHigh Purity
N,N-Diisopropylethylamine (DIPEA)Base for CouplingPeptide Synthesis Grade
Trifluoroacetic Acid (TFA)Cleavage & DeprotectionReagent Grade (>99%)
Triisopropylsilane (TIPS)Cation ScavengerReagent Grade (>98%)
Deionized WaterCation Scavenger>18 MΩ·cm
Diethyl Ether (Cold)Peptide PrecipitationAnhydrous, ACS Grade
Acetic Anhydride & PyridineCapping Solution (Optional)Reagent Grade
Protocol 1: Resin Preparation and First Amino Acid Deprotection

Objective: To swell the resin and expose the primary amine on the linker for the first coupling.

  • Weigh Resin: Accurately weigh the Rink Amide resin (e.g., 200 mg for a 0.1 mmol synthesis at 0.5 mmol/g loading) into a suitable reaction vessel.

  • Swell Resin: Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7] Drain the DMF.

  • DCM Wash: Wash the resin with DCM (3 x 10 mL).

  • DMF Wash: Wash the resin with DMF (3 x 10 mL).

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF (10 mL) to the resin. Agitate for 20-30 minutes.[4]

  • Drain & Wash: Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 x 10 mL) to remove all traces of piperidine.

Protocol 2: Coupling of H-D-Gln(Trt)-OH

Objective: To couple the first amino acid, H-D-Gln(Trt)-OH, to the deprotected Rink Amide resin.

  • Prepare Amino Acid Solution: In a separate vial, dissolve H-D-Gln(Trt)-OH (3-5 equivalents, e.g., 0.3-0.5 mmol) and HATU (0.95 eq. relative to the amino acid) in DMF (~5 mL).

  • Activate: Add DIPEA (2 eq. relative to the amino acid) to the solution and vortex briefly. The solution may change color. Allow to pre-activate for 1-2 minutes.

  • Couple: Add the activated amino acid solution to the drained, deprotected resin from Protocol 3.2.

  • React: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Wash: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitor Coupling (Kaiser Test): Perform a Kaiser test to confirm the absence of free primary amines.[8][9]

Protocol 3: The Kaiser Test (Self-Validation Step)

Objective: To qualitatively determine if the coupling reaction is complete.[8] A successful coupling results in the consumption of all free primary amines.

  • Sample: Remove a small sample of resin beads (1-2 mg) and place them in a small glass test tube.

  • Wash: Wash the beads with ethanol (2x).

  • Add Reagents: Add 2-3 drops each of:

    • Solution A: KCN in pyridine[3]

    • Solution B: Ninhydrin in n-butanol[9]

    • Solution C: Phenol in n-butanol[9]

  • Heat: Heat the tube at 100-120°C for 3-5 minutes.[3][10]

  • Observe:

    • Negative (Good): Beads and solution remain yellow/colorless. This indicates a complete coupling.[10] Proceed to the next step.

    • Positive (Bad): Beads and/or solution turn a dark blue/purple. This indicates incomplete coupling.[8][10] The coupling step (Protocol 3.3) must be repeated.

Protocol 4: Chain Elongation (Subsequent Cycles)

To add the next amino acid, repeat the cycle:

  • Fmoc Deprotection: Use a 20% piperidine/DMF solution (2 x 10 min treatments).

  • Washing: Thoroughly wash with DMF.

  • Coupling: Perform the next amino acid coupling as described in Protocol 3.3.

  • Monitoring: Validate each coupling step with the Kaiser Test.

Protocol 5: Final Cleavage and Peptide Precipitation

Objective: To cleave the completed peptide from the resin and remove all side-chain protecting groups.

  • Final Deprotection: Ensure the N-terminal Fmoc group of the final amino acid is removed.

  • Wash and Dry: Wash the peptide-resin with DCM (3 x 10 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Prepare Cleavage Cocktail: Prepare the cleavage cocktail fresh. For a peptide containing Trt-protected Gln, a standard and robust cocktail is TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) .[4]

    • Causality: The high concentration of TFA cleaves the peptide from the Rink linker and removes the Trt and other acid-labile side-chain protecting groups. TIPS and water act as scavengers to trap the reactive trityl and t-butyl cations generated.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (~10 mL/g of resin). Agitate at room temperature for 2-3 hours.

  • Isolate Peptide: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Pellet and Wash: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and cleaved protecting groups.

  • Dry: Dry the crude peptide pellet under vacuum to yield a fluffy white powder, ready for purification and analysis.

Troubleshooting and Expert Insights

  • Incomplete Coupling of Gln(Trt): Due to its bulk, coupling of Fmoc-Gln(Trt)-OH can sometimes be sluggish. If the Kaiser test is positive, simply repeat the coupling step. Using advanced coupling agents like HATU or HBTU is highly recommended over older methods.

  • Pyroglutamate Formation: Although the Trt group minimizes this, unprotected Gln at the N-terminus can cyclize to form pyroglutamate, especially under acidic or basic conditions. Ensuring complete coupling and using standard protocols minimizes this risk.

  • Incomplete Cleavage: If analytical HPLC of the crude product shows residual protected species, the cleavage time may need to be extended (e.g., to 4 hours). This can be particularly relevant for long peptides or sequences with multiple bulky protecting groups.

  • Yellow/Orange Crude Peptide: A colored crude product after cleavage can indicate re-attachment of scavenger-modified cations or fragmentation of the Rink Amide linker itself. Ensuring the use of fresh, high-quality reagents and an effective scavenger cocktail like TFA/TIPS/H₂O is critical to prevent this.

References

  • Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • de la Figuera, N. et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital.CSIC. Retrieved from [Link]

  • Jafari, S. et al. (2018). Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates. Molecules, 23(8), 2049. [Link]

  • AAPPTEC. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-Rink Amide Resin. Retrieved from [Link]

  • Chou, C. C. et al. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 52(2), 130-138. [Link]

  • AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Gámez-Montaño, R. et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(10), 1909. [Link]

  • Aapptec Peptides. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Carey, R. I. et al. (1996). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 209-213. [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Muttenthaler, M. et al. (2021). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Processes, 9(9), 1642. [Link]

  • ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?[Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Digital CSIC. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. [Link]

  • Pentelute, B. L. et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(11), 1887-1900. [Link]

  • YouTube. (2022). Peptide Hand Synthesis Part 2: Resin Preparation. [Link]

Sources

Strategic Synthesis of Peptides with C-Terminal D-Glutamine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of D-amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design, offering enhanced stability against enzymatic degradation and the ability to induce specific conformational constraints. Peptides featuring a C-terminal D-amino acid are particularly valuable for resisting carboxypeptidase activity. This application note provides a detailed guide for the synthesis of peptides with a C-terminal D-glutamine, a task that presents unique challenges including a high risk of racemization and potential side reactions involving the glutamine side chain. We present field-proven protocols for solid-phase peptide synthesis (SPPS), delve into the mechanistic rationale behind key experimental choices, and offer strategies for minimizing common side reactions to ensure the synthesis of high-purity, stereochemically defined peptides.

Introduction: The Significance of C-Terminal D-Amino Acids

In the realm of peptide-based drug development, overcoming the inherent metabolic instability of natural L-peptides is a primary objective. The introduction of D-amino acids is a powerful strategy to achieve this, as they are not recognized by most endogenous proteases.[1][2] Placing a D-amino acid at the C-terminus specifically blocks degradation by carboxypeptidases, significantly extending the peptide's in vivo half-life. D-Glutamine (D-Gln), in particular, can be a critical residue for maintaining biological activity or improving solubility.

However, the synthesis of such peptides is not trivial. The C-terminal residue is highly susceptible to racemization during the activation step required for peptide bond formation.[3][4][5] Furthermore, the glutamine side-chain amide introduces its own set of potential side reactions that must be carefully managed.[4][6] This guide provides the necessary expertise to navigate these challenges effectively.

Core Synthetic Challenges

Successful synthesis hinges on understanding and mitigating two primary challenges: racemization of the C-terminal residue and side reactions of the glutamine side chain.

Epimerization of the C-Terminal D-Glutamine

The principal challenge in any peptide synthesis involving a C-terminal chiral amino acid other than glycine is the risk of epimerization (racemization at a single stereocenter). This loss of stereochemical integrity occurs primarily through the formation of a 5(4H)-oxazolone intermediate.[3]

Mechanism of Oxazolone-Mediated Epimerization:

  • Activation: The carboxylic acid of the resin-bound D-Gln is activated by a coupling reagent to facilitate reaction with the incoming amino acid.

  • Intramolecular Cyclization: The backbone amide carbonyl oxygen of the penultimate amino acid attacks the activated carboxyl group, forming a planar oxazolone ring.[3]

  • Enolization & Racemization: The α-proton of the C-terminal residue is now highly acidic and can be abstracted by a base. The resulting planar enolate intermediate loses its original stereochemistry.

  • Non-selective Protonation: Reprotonation of the planar intermediate can occur from either face, leading to a mixture of D- and L-isomers at the C-terminus.[3]

G cluster_0 Mechanism of C-Terminal Epimerization Activated_Peptide 1. Activated C-Terminal D-Gln on Resin Oxazolone 2. Oxazolone Formation (Planar Intermediate) Activated_Peptide->Oxazolone Intramolecular Attack Enolate 3. Deprotonation (Loss of Chirality) Oxazolone->Enolate Base (e.g., DIPEA) Racemized_Product 4. Non-selective Protonation (D/L Mixture) Enolate->Racemized_Product H+

Caption: Logical workflow of oxazolone-mediated C-terminal epimerization.

Glutamine Side-Chain Reactions

The amide group in the glutamine side chain is susceptible to two main side reactions during SPPS:

  • Dehydration: In the presence of strong activating agents, particularly carbodiimides, the side-chain amide can be dehydrated to form a nitrile. This is more problematic during long syntheses with repeated exposure to coupling reagents.[6]

  • Pyroglutamate Formation: If the N-terminus of a glutamine residue is deprotected, it can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. While this is primarily a concern for N-terminal Gln, it can occur under certain conditions and should be monitored.[4]

Strategic Solutions and Protocols in Fmoc-SPPS

The following sections detail a robust strategy using Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the most common methodology for research and production.[7]

Selection of Raw Materials

Resin: The choice of solid support is critical for minimizing racemization during the initial loading step.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This is the recommended resin. Its high steric hindrance and acid lability allow for the attachment of the first amino acid under mildly basic conditions, which significantly suppresses racemization. The final peptide can be cleaved under very mild acidic conditions, preserving acid-sensitive functionalities.

Amino Acid Derivative:

  • Fmoc-D-Gln(Trt)-OH: The use of a side-chain protecting group on D-glutamine is mandatory. The trityl (Trt) group is the standard choice for Fmoc chemistry. It effectively prevents side-chain dehydration and dramatically improves the solubility of the Fmoc-amino acid derivative in organic solvents like DMF.[6] The Trt group is cleanly removed during the final trifluoroacetic acid (TFA) cleavage step.

Experimental Protocols

This first step is crucial for establishing a high-quality, racemization-free starting point for the synthesis.

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (e.g., 1.2 mmol/g loading capacity) in 10 mL of dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Reagent Preparation: In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (2 equivalents relative to resin capacity, ~1.47 g for 1.2 mmol) in 10 mL of DCM. Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents, ~0.84 mL).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid/DIPEA solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Rationale: Using DIPEA, a non-nucleophilic hindered base, minimizes side reactions. Two equivalents of amino acid ensure a high loading efficiency.

  • Capping: To cap any unreacted chlorotrityl groups, drain the reaction solution and add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes. Rationale: Capping prevents the formation of deletion sequences by blocking reactive sites on the resin.

  • Washing: Drain the capping solution. Wash the resin extensively as follows:

    • 3x with DCM

    • 3x with Dimethylformamide (DMF)

    • 3x with DCM

  • Drying and Quantification: Dry the resin under high vacuum. The final loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of piperidine/DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.

G start Start: 2-CTC Resin swell Swell Resin in DCM start->swell load Load Fmoc-D-Gln(Trt)-OH + DIPEA in DCM swell->load cap Cap Unreacted Sites (DCM/MeOH/DIPEA) load->cap wash Wash Resin (DCM, DMF) cap->wash dry Dry Resin Under Vacuum wash->dry

Caption: Workflow for loading the first amino acid onto 2-CTC resin.

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.[7]

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin-bound peptide. Agitate for 5-10 minutes. Drain and repeat once. Rationale: Piperidine is a secondary amine that efficiently cleaves the base-labile Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the cleaved Fmoc adduct.

  • Coupling (Activation & Reaction):

    • In a separate vial, pre-activate the next incoming Fmoc-amino acid (3-4 equivalents) with a coupling reagent and additive (see Table 1) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-90 minutes at room temperature.

    • Critical Note: The choice of coupling reagent is paramount for suppressing epimerization of the C-terminal D-Gln.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Return to Step 1 for the next amino acid in the sequence.

Coupling Reagent SystemClassAdvantagesDisadvantages & CautionsRacemization Risk
DIC / OxymaPure Carbodiimide / AdditiveExcellent racemization suppression; soluble urea byproduct (diisopropylurea).[5][8]Slower than uronium reagents.Very Low
DIC / HOBt Carbodiimide / AdditiveGood racemization suppression; cost-effective.[4][8]HOBt has explosive properties when dry.Low
HATU / DIPEA Aminium Salt / BaseVery fast and efficient coupling; low racemization.[9]Higher cost; excess HATU can cap the N-terminus.[9]Very Low
HBTU / DIPEA Aminium Salt / BaseFast, reliable, and widely used.[9]Slightly higher racemization risk than HATU; can also cause capping.[9]Low to Moderate

Recommendation: For the critical coupling of the second amino acid to the C-terminal D-Gln, the DIC/OxymaPure system is highly recommended due to its superior performance in suppressing racemization under base-free conditions.[5][8]

This step cleaves the completed peptide from the resin support and removes all side-chain protecting groups simultaneously.

  • Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, robust cocktail is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water (H₂O)

    • Rationale: TFA is a strong acid that cleaves the peptide from the 2-CTC linker and removes acid-labile protecting groups (like Trt and Boc). TIS is a scavenger that quenches reactive cations (e.g., from the Trt group), preventing re-attachment to sensitive residues like Trp or Met. Water helps with solvation.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of starting resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Reduce the volume of the TFA slightly with a stream of nitrogen. Precipitate the crude peptide by adding it dropwise to a large volume of cold (0°C) diethyl ether.

  • Collection: A white precipitate should form. Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification.

Purification and Analysis

Purification by RP-HPLC

The standard method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]

  • Stationary Phase: A C18 silica column is suitable for most peptides.[]

  • Mobile Phase: A two-buffer system is used:

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • Procedure: The crude peptide is dissolved in a minimal amount of a solvent mixture (e.g., water/acetonitrile) and injected onto the column. A linear gradient from low %B to high %B is run, eluting compounds based on their hydrophobicity.[10] Fractions are collected and analyzed for purity. Those meeting the required purity level are pooled.

  • Final Step: The pooled, purified fractions are lyophilized (freeze-dried) to yield a stable, fluffy white powder.

Quality Control and Analysis
  • Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final product.

  • Identity Confirmation: Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) is used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass.

  • Stereochemical Integrity: Confirming the absence of the L-Gln epimer is challenging. While co-injection with a synthesized L-Gln standard on a chiral HPLC column can be effective, a more accessible method is enzymatic digestion. Many proteases are stereospecific; resistance to a specific carboxypeptidase that cleaves L-Gln but not D-Gln can provide strong evidence of stereochemical purity.[1] Advanced techniques like ion mobility spectrometry can also differentiate between peptide epimers.[12]

Conclusion

The synthesis of peptides with a C-terminal D-glutamine requires a deliberate and mechanistically informed approach. By employing a sterically hindered resin like 2-CTC, using a Trt-protected D-Gln derivative, and selecting a low-racemization coupling reagent system such as DIC/Oxyma, researchers can successfully mitigate the primary challenges of epimerization and side-chain reactions. The detailed protocols provided in this application note serve as a validated framework for the reliable production of these valuable and complex molecules, empowering further advancements in drug discovery and development.

References

  • White, P. et al. (2022). Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Source not explicitly stated, but content aligns with general knowledge in peptide chemistry, often found in journals like the Journal of Peptide Science or similar]. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development. Available at: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Technical Resources. Available at: [Link]

  • Albericio, F. et al. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. International Journal of Peptide and Protein Research. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Resources. Available at: [Link]

  • Li, P. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • Zhao, Y. et al. (2005). Synthesis method of dipeptide containing L-glutamine. Google Patents (CN1651456A).
  • Zhang, Z. et al. (2024). Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Journal of the American Chemical Society. Available at: [Link]

  • Houghten, R. A. (1988). Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents (EP0292228A2).
  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec Technical Resources. Available at: [Link]

  • Conte, C. et al. (2022). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Molecules. Available at: [Link]

  • Lundquist, J. T. et al. (2005). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. Available at: [Link]

  • Al-Qahtani, K. et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules. Available at: [Link]

  • Tinnis, F. et al. (2017). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation Services. Available at: [Link]

  • Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry. Available at: [Link]

  • Houghten, R. A. (1988). Protecting groups for asparagine and glutamine in peptide synthesis. European Patent Office. Available at: [Link]

  • Li, L. et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Trt Group Deprotection from Glutamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to address the specific challenges associated with the deprotection of the trityl (Trt) group from glutamine (Gln) residues during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you in your research and development endeavors.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my Gln(Trt) deprotection incomplete?

Incomplete deprotection of Gln(Trt) is a common issue that primarily stems from the stability of the trityl cation released during acid-mediated cleavage. This cation can reattach to the deprotected glutamine side-chain amide, leading to an equilibrium that does not favor complete deprotection. Additionally, factors such as the peptide sequence, resin aggregation, and suboptimal cleavage conditions can contribute to this problem.

Q2: What is the primary side reaction to be aware of during Gln(Trt) deprotection?

The most significant side reaction is the formation of pyroglutamate (pGlu) when the glutamine residue is at the N-terminus of the peptide. Under the strong acidic conditions of trifluoroacetic acid (TFA) cleavage, the free N-terminal amine can undergo an intramolecular cyclization with the glutamine side-chain amide to form a stable five-membered lactam ring.

Q3: Is incomplete deprotection of Gln(Trt) as common as for Asn(Trt)?

While both can be problematic, sluggish deprotection is more frequently reported and extensively documented for N-terminal asparagine (Asn) residues. However, the underlying chemical principles are similar, and incomplete deprotection of Gln(Trt) can still occur, particularly in long or complex peptide sequences.

Q4: What is the role of scavengers in the cleavage cocktail?

Scavengers are essential for driving the deprotection reaction to completion. They act by "trapping" the highly reactive trityl carbocations generated during acid cleavage. By irreversibly reacting with these cations, scavengers prevent them from reattaching to the peptide, thereby ensuring a high yield of the desired deprotected product. Triisopropylsilane (TIS) is a particularly effective scavenger for this purpose.

Part 2: In-Depth Troubleshooting Guide

Problem: My HPLC and Mass Spectrometry data show a significant amount of remaining Trt-protected peptide.

Root Cause Analysis:

This is the most direct indication of incomplete deprotection. The primary causes include an inefficient cleavage cocktail, insufficient reaction time, or steric hindrance around the Gln(Trt) residue. The Trt group is cleaved via an acid-catalyzed SN1 mechanism, generating a stable trityl cation. Without an efficient scavenger, this cation can re-alkylate the side chain amide.

Solution Workflow:

  • Optimize Your Cleavage Cocktail: The composition of your TFA cleavage cocktail is the most critical factor. For peptides containing Gln(Trt), a standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .

    • TFA: The strong acid that protonates the amide nitrogen, initiating the cleavage of the Trt group.

    • TIS: An efficient scavenger that reduces the trityl cation to the inert triphenylmethane. Its use is highly recommended when Trt groups are present.

    • Water: Acts as a scavenger and helps to hydrolyze other acid-labile protecting groups.

  • Extend the Cleavage Time: While a standard 2-hour cleavage is often sufficient, peptides with N-terminal Gln(Trt) or those that are particularly long or prone to aggregation may require extended reaction times. We recommend a time-course study, analyzing the cleavage mixture by HPLC at 2, 4, and 6-hour intervals to determine the optimal duration. If complete deprotection is not achieved within 6 hours, it is advisable to precipitate the peptide and repeat the cleavage with a fresh cocktail.

  • Increase the Reaction Temperature (with caution): Gently warming the cleavage reaction to 40°C can sometimes improve deprotection efficiency for difficult sequences. However, this should be approached with caution as elevated temperatures can also increase the rate of side reactions, including pyroglutamate formation.

  • Disrupt Peptide Aggregation: Aggregation of the peptide on the resin can limit reagent access. If you suspect aggregation (e.g., the resin does not swell properly), consider using a more chaotropic solvent system for the cleavage, although this is a less common approach and should be validated on a small scale first.

Side Reaction Spotlight: Pyroglutamate (pGlu) Formation

Problem: My mass spectrometry data shows a significant peak at [M-17] Da, and my peptide has an N-terminal glutamine.

Root Cause Analysis:

This mass loss of 17 Da (NH₃) is characteristic of pyroglutamate formation from an N-terminal glutamine residue. This intramolecular cyclization is acid-catalyzed and can be exacerbated by prolonged exposure to strong acids like TFA and elevated temperatures.

Mitigation Strategies:

  • Minimize Cleavage Time: The most effective way to reduce pyroglutamate formation is to limit the duration of the TFA cleavage step. As determined by your time-course study for complete deprotection, use the shortest effective cleavage time. Deprotection times under 4 hours are recommended to significantly reduce the likelihood of this side reaction.

  • Avoid Excessive Heat: Perform the cleavage at room temperature unless a gentle increase is absolutely necessary to achieve complete deprotection.

  • Consider Alternative Protecting Groups for Future Syntheses: For particularly sensitive sequences where pyroglutamate formation is a persistent issue, consider using alternative, more labile side-chain protecting groups for glutamine in future syntheses.

Analytical Diagnosis: Confirming Your Results

Q: How can I definitively identify and quantify incomplete deprotection and pyroglutamate formation?

A: A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the gold standard for this analysis.

The Trt-protected peptide is significantly more hydrophobic than the fully deprotected peptide and will thus have a longer retention time on a C18 column. The pyroglutamate variant, being more polar due to the loss of the free N-terminal amine, will typically elute slightly earlier than the desired product.

Mass Spectrometry Analysis:

  • Expected Mass: Calculate the theoretical mass of your desired peptide.

  • Incomplete Deprotection: Look for a mass corresponding to your desired peptide + 242.3 Da (the mass of the trityl group).

  • Pyroglutamate Formation: Look for a mass corresponding to your desired peptide - 17.0 Da (the mass of ammonia).

Part 3: Protocols and Data

Recommended Cleavage Cocktails for Gln(Trt) Deprotection
Reagent CocktailComposition (v/v/v)Recommended Use
Standard TFA / TIS / H₂O (95:2.5:2.5)General-purpose, effective for most Gln(Trt)-containing peptides.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)For peptides containing multiple sensitive residues (e.g., Cys, Met, Trp) in addition to Gln(Trt).
"Odorless" Cocktail TFA / Phenol / H₂O / TIS (88:5:5:2)An alternative to Reagent K that avoids the use of malodorous thiols.
Detailed Protocol: Analytical RP-HPLC for Product Purity Assessment

This protocol is a starting point and may require optimization based on your specific peptide sequence.

  • System Preparation:

    • Column: C18, 3.5-5 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Column Temperature: 30-40°C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation:

    • After cleavage, precipitate the peptide in cold diethyl ether and centrifuge.

    • Wash the peptide pellet with cold ether to remove scavengers.

    • Air-dry the pellet and dissolve in a known volume of Mobile Phase A or a suitable aqueous buffer.

  • HPLC Gradient:

    • Equilibrate the column with 5% Mobile Phase B for 5-10 minutes.

    • Inject 10-20 µL of your sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Follow with a wash step of 95% Mobile Phase B for 5 minutes.

    • Re-equilibrate at 5% Mobile Phase B for 5-10 minutes before the next injection.

  • Data Analysis:

    • Integrate the peak areas for the pyroglutamate variant (earliest eluting), the desired product, and the Trt-protected peptide (latest eluting) to determine the relative percentages.

    • Collect fractions corresponding to each peak for confirmation by mass spectrometry.

Detailed Protocol: Standard Cleavage and Deprotection

Caution: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5). For 100 mg of resin, 2 mL of cocktail is typically sufficient.

  • Add the cleavage cocktail to the resin. The resin may turn a deep yellow color if Trt-protected amino acids are present.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the cleavage mixture away from the resin beads and collect the filtrate.

  • Wash the resin beads twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with another portion of cold diethyl ether, centrifuge, and decant again.

  • Air-dry the peptide pellet to remove residual ether.

  • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile) for purification by preparative RP-HPLC.

Part 4: Visualizations

Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection cluster_1 Scavenging Gln_Trt Gln(Trt)-Peptide Protonated Protonated Intermediate Gln_Trt->Protonated + H+ (TFA) Deprotected Deprotected Gln-Peptide Protonated->Deprotected Trt_Cation Trityl Cation (Trt+) Protonated->Trt_Cation Inert_Product Inert Product (Triphenylmethane) Trt_Cation->Inert_Product + TIS Scavenger Scavenger (TIS)

Caption: Mechanism of acid-catalyzed Trt deprotection and scavenger action.

Pyroglutamate_Formation N_Term_Gln N-terminal Gln-Peptide Cyclic_Intermediate Tetrahedral Intermediate N_Term_Gln->Cyclic_Intermediate Intramolecular Attack (+ H+) Pyroglutamate Pyroglutamate-Peptide (-17 Da) Cyclic_Intermediate->Pyroglutamate Ammonia NH3 Cyclic_Intermediate->Ammonia

Caption: Acid-catalyzed formation of pyroglutamate from N-terminal glutamine.

Troubleshooting_Workflow Start Incomplete Deprotection Detected (HPLC/MS) Check_Cocktail Is Cleavage Cocktail Optimal? (e.g., TFA/TIS/H2O 95:2.5:2.5) Start->Check_Cocktail Check_Time Was Cleavage Time Sufficient? (2-4 hours) Check_Cocktail->Check_Time Yes Optimize_Cocktail Action: Use Optimal Cocktail with Sufficient Scavengers Check_Cocktail->Optimize_Cocktail No Check_pGlu Is Pyroglutamate (pGlu) Formation a Major Issue? Check_Time->Check_pGlu Yes Extend_Time Action: Increase Cleavage Time (e.g., to 4-6 hours) Check_Time->Extend_Time No Reduce_Time Action: Use Shortest Effective Cleavage Time Check_pGlu->Reduce_Time Yes End Problem Resolved Check_pGlu->End No Optimize_Cocktail->Check_Time Repeat_Cleavage Action: Precipitate Peptide and Repeat Cleavage Extend_Time->Repeat_Cleavage Still Incomplete Extend_Time->End Complete Repeat_Cleavage->End Reduce_Time->End

Caption: Logical workflow for troubleshooting incomplete Gln(Trt) deprotection.

Part 5: References

  • Friede, M., Denery, S., Neimark, J., Kieffer, S., Gausepohl, H., & Briand, J. P. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide research, 5(3), 1

Technical Support Center: Minimizing Racemization of D-Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and minimize the racemization of amino acids during their synthetic endeavors. Maintaining the stereochemical integrity of your peptide is paramount to its biological activity and therapeutic efficacy. This resource provides in-depth technical guidance, field-proven insights, and practical protocols to help you achieve high-purity peptides with minimal chiral impurities.

Frequently Asked Questions (FAQs) about Racemization in SPPS

This section addresses common questions regarding the phenomenon of racemization in the context of SPPS.

Q1: What is racemization in the context of peptide synthesis, and why is it a concern?

A: Racemization is the process where a chiral molecule, in this case, an L-amino acid, converts into its mirror image, or enantiomer (a D-amino acid). In SPPS, this results in the incorporation of D-amino acids into the peptide sequence where an L-amino acid was intended. This is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. The presence of even a small amount of a D-isomer (diastereomer) can lead to a drastic reduction or complete loss of biological function, and in the context of drug development, can introduce immunogenicity or toxicity.[1]

Q2: What are the primary mechanisms that cause racemization during SPPS?

A: Racemization in SPPS primarily occurs through two mechanisms during the amino acid activation and coupling steps:

  • Direct Enolization: A base present in the reaction mixture can directly abstract the alpha-proton (α-H) of the activated amino acid. This forms a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either side with equal probability, leading to a mixture of L- and D-isomers.[1]

  • Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and easily abstracted by a base, leading to a loss of chirality. The resulting achiral intermediate can then be attacked by the N-terminal amine of the growing peptide chain from either face, resulting in the incorporation of either the L- or D-amino acid.[1]

Q3: Are all amino acids equally susceptible to racemization?

A: No, the susceptibility to racemization varies significantly among amino acids. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization due to the nature of their side chains, which can influence the acidity of the alpha-proton. Other amino acids with bulky or electron-withdrawing side chains can also be more susceptible. Glycine, being achiral, cannot racemize. Proline is highly resistant to racemization due to its cyclic structure which prevents the formation of the oxazolone intermediate.

Q4: How do different coupling reagents influence the extent of racemization?

A: The choice of coupling reagent is a critical factor in controlling racemization. The rate of coupling versus the rate of racemization is the key determinant.

  • Carbodiimides (e.g., DCC, DIC): When used alone, these can lead to significant racemization through the formation of a highly reactive O-acylisourea intermediate which readily forms an oxazolone. However, their tendency to cause racemization is significantly suppressed by the addition of additives.

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are generally considered "low-racemization" reagents because they rapidly form active esters (OBt or OAt esters) that are less prone to racemization than the intermediates formed by carbodiimides alone. HATU is often favored for sterically hindered couplings and for minimizing racemization.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these reagents also promote rapid coupling with a lower risk of racemization compared to carbodiimides alone.

The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a standard practice to minimize racemization with most coupling reagents.[2]

Q5: What is the role of the base in racemization, and how can I choose the right one?

A: Bases are necessary to neutralize the protonated N-terminus of the growing peptide chain and to facilitate the coupling reaction. However, excess or strong, unhindered bases can promote racemization by abstracting the α-proton of the activated amino acid.

  • Sterically Hindered Bases: Bases with significant steric bulk around the nitrogen atom, such as N,N-diisopropylethylamine (DIPEA), are generally preferred over less hindered bases like triethylamine (TEA). The steric hindrance makes it more difficult for the base to access and abstract the α-proton.

  • Weaker Bases: Weaker bases like N-methylmorpholine (NMM) can also be a good choice to reduce the risk of racemization, although they may lead to slower coupling kinetics. For particularly sensitive amino acids like Cysteine, the use of a very hindered and weak base like 2,4,6-collidine has been shown to be effective in suppressing racemization.[1]

Troubleshooting Guide: Addressing Racemization in Your SPPS Experiments

This section provides a problem-oriented approach to identifying and resolving issues with racemization during your peptide synthesis.

Scenario 1: High Levels of D-Isomers Detected in the Final Peptide

Problem: After purification and analysis (e.g., by chiral HPLC), you observe a significant peak corresponding to a diastereomer of your target peptide.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Inappropriate Coupling Reagent/Base Combination 1. Review your coupling chemistry: If using a carbodiimide like DIC alone, switch to a uronium (e.g., HATU, HCTU) or phosphonium (e.g., PyBOP) based reagent. 2. Incorporate an additive: Always use a racemization suppressant like HOBt or OxymaPure with your coupling reagent. A standard protocol is to use equimolar amounts of the amino acid, coupling reagent, and additive. 3. Change your base: If using TEA, switch to a more sterically hindered base like DIPEA. For highly sensitive residues, consider using NMM or collidine.
Prolonged Activation Time 1. Minimize pre-activation: Add the activated amino acid solution to the resin immediately after preparation. Prolonged pre-activation times increase the opportunity for oxazolone formation and subsequent racemization.
High Coupling Temperature 1. Reduce the reaction temperature: While elevated temperatures can improve coupling efficiency for difficult sequences, they can also significantly increase the rate of racemization, especially for sensitive amino acids like His and Cys.[3] If you are using elevated temperatures (e.g., in microwave-assisted SPPS), try reducing the temperature for the coupling of sensitive residues.
Excess Base 1. Optimize base equivalents: Use the minimum amount of base required for efficient coupling. Typically, 2 equivalents of DIPEA are sufficient. For particularly problematic couplings, a systematic titration of the base may be necessary to find the optimal concentration.
Sub-optimal Starting Materials 1. Verify the enantiomeric purity of your amino acid derivatives: The starting materials themselves could be a source of D-isomers. Analyze the enantiomeric purity of your Fmoc-amino acids using a suitable analytical technique (see Analytical Protocols section).
Scenario 2: Racemization is Predominantly Observed at a Specific Amino Acid Residue (e.g., His, Cys)

Problem: Your analytical data indicates that racemization is localized to a specific, known-to-be-sensitive amino acid in your sequence.

Specific Strategies for Problematic Residues:

Amino Acid Recommended Strategies to Minimize Racemization
Histidine (His) 1. Protect the imidazole side chain: Use a suitable protecting group for the imidazole nitrogen, such as trityl (Trt). 2. Use a low-racemization coupling protocol: The use of DIC/HOBt or HATU is recommended. 3. Control the temperature: Avoid high temperatures during the coupling of His. If using microwave SPPS, consider performing the His coupling at a lower temperature or even at room temperature. 4. Limit activation time: As with all amino acids, minimize the time the activated His derivative is in solution before being added to the resin.
Cysteine (Cys) 1. Choose the right side-chain protection: The trityl (Trt) protecting group is commonly used and generally performs well. 2. Optimize the base: The use of a sterically hindered and weak base like 2,4,6-collidine has been shown to be particularly effective in reducing Cys racemization. 3. Use base-free coupling conditions where possible: For example, using pre-formed active esters can circumvent the need for a soluble base during the coupling step.

Visualizing the SPPS Workflow and Racemization Mechanisms

Standard Fmoc-SPPS Cycle

SPPS_Cycle cluster_deprotection Deprotection cluster_activation Activation & Coupling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washes1 Washing Steps (DMF) Deprotection->Washes1 Remove Fmoc group Activation Amino Acid Activation (Coupling Reagent + Base) Coupling Coupling to Resin-Bound Peptide Activation->Coupling Add activated AA Washes2 Washing Steps (DMF) Coupling->Washes2 Washes1->Activation Washes2->Deprotection Start next cycle

Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Mechanism of Racemization via Oxazolone Formation

Racemization_Mechanism Activated_AA Activated L-Amino Acid Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone - H₂O (intramolecular) Enolate Enolate Intermediate Oxazolone->Enolate + Base - H⁺ D_Peptide Incorporated D-Amino Acid Oxazolone->D_Peptide + Peptide N-Terminus L_Peptide Incorporated L-Amino Acid Oxazolone->L_Peptide + Peptide N-Terminus Enolate->Oxazolone + H⁺ Base Base Peptide_N_Terminus Peptide N-Terminus

Caption: The pathway of racemization through the formation of an achiral oxazolone intermediate.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to minimizing and quantifying racemization.

Protocol 1: General Low-Racemization Coupling using HATU/DIPEA

This protocol is a robust starting point for minimizing racemization for most amino acids.

  • Resin Preparation: Swell the resin in dimethylformamide (DMF) for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino group of the growing peptide chain using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), HATU (2.9-4.9 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Activation: Add DIPEA (6-10 equivalents) to the activation solution and mix briefly (do not exceed 1-2 minutes of pre-activation).

  • Coupling: Immediately add the activation solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling can be repeated.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts before proceeding to the next deprotection step.

Protocol 2: Quantification of D-Amino Acids by Chiral HPLC-MS

This protocol outlines a general procedure for the analysis of enantiomeric purity of the final peptide.

  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.

    • Add 500 µL of 6N DCl in D₂O. The use of deuterated reagents helps to correct for any racemization that may occur during the hydrolysis step itself.[4][5]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the sample and evaporate the acid to dryness under a stream of nitrogen or in a vacuum centrifuge.

    • Reconstitute the amino acid residue in a suitable mobile phase for injection.

  • Chiral HPLC Separation:

    • Column: Use a chiral stationary phase (CSP) column specifically designed for amino acid enantiomer separation (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC™ T, or a crown ether-based column).

    • Mobile Phase: The mobile phase composition will depend on the specific column used. A common mobile phase for CHIROBIOTIC columns is a mixture of methanol, water, acetic acid, and trifluoroacetic acid. Gradient elution may be necessary to resolve all amino acids.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: Couple the HPLC system to a mass spectrometer (MS) for sensitive and specific detection of the amino acid enantiomers. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification.

  • Data Analysis:

    • Identify the peaks for the L- and D-isomers of each amino acid based on their retention times (previously determined using standards).

    • Calculate the percentage of the D-isomer for each amino acid using the peak areas: % D-isomer = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

References

  • Journal of Chemical Education. (2000). Qualitative amino acid analysis of small peptides by GC/MS. [Link]

  • Ismail, I. Z., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8537. [Link]

  • ResearchGate. Racemization during SPPS coupling step. [Link]

  • ResearchGate. (2018). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Analytical Chemistry. (2022). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • PubMed. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. [Link]

  • Analytical and Bioanalytical Chemistry. (2021). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]

  • eScholarship, University of California. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • CHIMIA. (2021). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Nature Communications. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. (2014). Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry. [Link]

  • Journal of Chromatography B. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • Studia Universitatis Babes-Bolyai, Chemia. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]

  • ResearchGate. (2013). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to D-Glutamine Incorporation: A Comparative Analysis of Alternatives to H-D-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the seamless incorporation of amino acids is paramount to successful peptide synthesis. D-glutamine, a non-proteinogenic amino acid, presents unique challenges that necessitate careful consideration of its side-chain protection strategy. While H-D-Gln(Trt)-OH has long been a staple in solid-phase peptide synthesis (SPPS), a deeper understanding of its limitations has spurred the development and adoption of several effective alternatives. This guide provides an in-depth, objective comparison of these alternatives, supported by experimental insights, to empower you in selecting the optimal building block for your specific application.

The Challenge of Incorporating D-Glutamine: More Than Just Another Amino Acid

The primary obstacle in glutamine incorporation, both L- and D-isomers, lies in the reactivity of its side-chain amide. Without adequate protection, two major side reactions can significantly compromise the yield and purity of the target peptide:

  • Pyroglutamate Formation: When glutamine is at the N-terminus of a peptide chain, the free amino group can catalyze an intramolecular cyclization of the side-chain amide, forming a pyroglutamyl (pGlu) residue.[1] This truncated and modified peptide is often difficult to separate from the desired product.

  • Nitrile Formation: During the activation of the carboxylic acid for coupling, the side-chain amide can be dehydrated to a nitrile. This irreversible modification leads to a significant impurity that can be challenging to remove.[2]

Furthermore, unprotected Fmoc-Gln-OH exhibits notoriously poor solubility in common SPPS solvents like N,N-dimethylformamide (DMF), complicating handling and reducing coupling efficiency.[3] The trityl (Trt) protecting group in H-D-Gln(Trt)-OH effectively mitigates these issues by sterically hindering side-chain reactions and improving solubility. However, the bulky nature of the Trt group can sometimes lead to slower coupling kinetics, and its cleavage from the N-terminal Gln can be sluggish, requiring extended acid treatment.[3]

A Comparative Overview of D-Glutamine Side-Chain Protecting Groups

The choice of a side-chain protecting group for D-glutamine is a critical decision that impacts solubility, coupling efficiency, and the prevention of side reactions. Below is a comparative analysis of the most common alternatives to the standard Trt protection.

Protecting GroupKey AdvantagesKey DisadvantagesIdeal Applications
Trityl (Trt) Good solubility of the protected amino acid; effective prevention of side reactions.[3][4]Can be sterically hindering, leading to slower coupling; cleavage from N-terminal Gln can be slow.[3]General-purpose SPPS where high solubility and robust protection are required.
Xanthyl (Xan) Excellent solubility in SPPS solvents; provides good protection against side reactions.Primarily used in Boc-SPPS, but applicable in Fmoc-SPPS.Boc-SPPS and for sequences where maximal solubility of the building block is critical.
4-Methyltrityl (Mtt) Orthogonal deprotection possible with dilute TFA, allowing for on-resin side-chain modification or cyclization.[5]More acid-labile than Trt, requiring careful handling to avoid premature deprotection.Synthesis of cyclic peptides, branched peptides, and peptides requiring selective side-chain modification.
2,4,6-Trimethoxybenzyl (Tmob) Reported to have good solubility and facilitate efficient coupling.Less commonly used than other alternatives, with less available comparative data.Can be considered when Trt protection leads to aggregation or difficult couplings.
Dimethylcyclopropylmethyl (Dmcp) Improved solubility of the protected amino acid and the resulting peptide; faster coupling kinetics compared to Trt.[3]A newer protecting group with potentially higher cost and less extensive literature.Syntheses prone to aggregation; when faster coupling cycles are desired.

In-Depth Analysis of Key Alternatives

Fmoc-D-Gln(Xan)-OH: The Solubility Enhancer

The xanthyl (Xan) group is a well-established protecting group, particularly in Boc-SPPS, valued for its ability to significantly enhance the solubility of the protected amino acid. While less common in Fmoc-SPPS, it remains a viable option, especially when dealing with sequences prone to aggregation.

Causality of Experimental Choice: The enhanced solubility imparted by the Xan group is attributed to its rigid, planar structure which disrupts interchain hydrogen bonding that can lead to aggregation. This makes it a strategic choice for hydrophobic or self-associating peptide sequences.

Fmoc-D-Gln(Mtt)-OH: The Key to Orthogonality

The 4-methyltrityl (Mtt) group is a cornerstone of advanced peptide synthesis strategies that require selective, on-resin modifications. Its key feature is its lability to very mild acidic conditions (e.g., 1-2% TFA in DCM), which allows for its removal without affecting other acid-labile protecting groups like Boc or the peptide's linkage to the resin.[5]

Causality of Experimental Choice: This orthogonality is crucial for the synthesis of complex peptides, such as head-to-tail cyclic peptides, where the side chain of a glutamic acid or glutamine residue is used as an anchoring point for on-resin cyclization.

Experimental Workflow: On-Resin Deprotection of the Mtt Group

G Resin Peptide-Resin with Gln(Mtt) Wash1 Wash with DCM Resin->Wash1 Deprotection Treat with 1-2% TFA in DCM (3 x 2 min) Wash1->Deprotection Wash2 Wash with DCM Deprotection->Wash2 Neutralization Wash with 10% DIPEA in DMF Wash2->Neutralization Wash3 Wash with DMF Neutralization->Wash3 Modification On-Resin Modification/ Cyclization Wash3->Modification

Caption: Workflow for the selective on-resin deprotection of the Mtt group.

Fmoc-D-Gln(Dmcp)-OH: The Aggregation Disruptor

A more recent addition to the peptide chemist's toolbox, the dimethylcyclopropylmethyl (Dmcp) protecting group has shown promise in addressing some of the limitations of the Trt group. Notably, Fmoc-Asn(Dmcp)-OH and Fmoc-Gln(Dmcp)-OH exhibit enhanced solubility in DMF compared to their Trt-protected counterparts.[3] Furthermore, peptides containing Dmcp-protected residues appear to be less prone to aggregation during SPPS.[3]

Causality of Experimental Choice: The unique three-dimensional structure of the Dmcp group is thought to be more effective at disrupting the peptide chain interactions that lead to aggregation. In a comparative synthesis of an acyl carrier protein (ACP) fragment, coupling with Fmoc-Asn(Dmcp)-OH resulted in significantly less of the deletion peptide byproduct compared to coupling with Fmoc-Asn(Trt)-OH, indicating a more efficient coupling reaction.[3]

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust framework for the incorporation of D-glutamine using the discussed alternatives.

Standard Coupling Protocol for Fmoc-D-Gln(Protecting Group)-OH

This protocol is applicable to all the discussed protected D-glutamine derivatives.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-D-Gln(Protecting Group)-OH and 3.9 equivalents of an activating agent (e.g., HBTU/HOBt or HATU) in DMF. Add 8 equivalents of DIPEA and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Washing: Wash the resin with DMF (5x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Logical Relationship: Coupling Activation

G AA Fmoc-D-Gln(PG)-OH ActiveEster Activated Ester AA->ActiveEster + Activator + Base Activator Activating Agent (e.g., HBTU) Base DIPEA CoupledPeptide Fmoc-Gln(PG)-Peptide-Resin ActiveEster->CoupledPeptide + ResinAmine ResinAmine H2N-Peptide-Resin

Caption: Activation and coupling of a protected D-glutamine derivative.

Cleavage and Deprotection

The final cleavage from the resin and removal of all protecting groups is a critical step. The standard cleavage cocktail for most of these protecting groups is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. The crude peptide can then be purified by reverse-phase HPLC.

Conclusion: Making an Informed Choice

The selection of the appropriate D-glutamine derivative is not a one-size-fits-all decision. While H-D-Gln(Trt)-OH remains a reliable workhorse, its alternatives offer distinct advantages for specific and challenging synthetic endeavors. For syntheses plagued by solubility issues or aggregation, Fmoc-D-Gln(Xan)-OH or the newer Fmoc-D-Gln(Dmcp)-OH may provide a significant improvement in yield and purity. When on-resin modifications are required, the orthogonality of the Mtt group is indispensable. By understanding the chemical principles behind each protecting group and leveraging the experimental insights provided in this guide, researchers can navigate the complexities of D-glutamine incorporation and achieve their synthetic goals with greater efficiency and confidence.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Merck Millipore. (n.d.). Product Focus: New reagents for peptide synthesis Novabiochem®. Retrieved from [Link]

  • PubChem. (n.d.). L-Glutamine. Retrieved from [Link]

  • Yan, L. Z., & Dawson, P. E. (2001). Synthesis of peptides and proteins without cysteine residues by native chemical ligation. Journal of the American Chemical Society, 123(4), 526-533.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Dick, L. W., Qiu, D., Mahon, D., Adamo, M., & Cheng, K. C. (2007). N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies. mAbs, 1(5), 433-441.
  • Novabiochem®. (n.d.). Product Focus: New reagents for peptide synthesis. Retrieved from a relevant Novabiochem technical document.
  • Wegner, K., Barnes, D., Manzor, K., Jardine, A., & Moran, D. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry Letters and Reviews, 14(1), 1-13.
  • Cai, S., et al. (2005). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Bioorganic & medicinal chemistry letters, 15(24), 5464-5469.
  • Merck Millipore. (n.d.).
  • CEM Corporation. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization.
  • Aapptec. (n.d.). Selective Removal of Mtt Protecting Group From Amines.
  • Lyubarskaya, Y. V., et al. (2006). Analysis of pyroglutamic acid formation from N-terminal glutamine residues of a monoclonal antibody. Analytical biochemistry, 348(1), 24-39.
  • IRIS Biotech GmbH. (n.d.). Product Catalog. Retrieved from [Link]

  • Lopez, J., et al. (2015). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 17(7), 3823-3833.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions. Retrieved from a relevant Aapptec technical document.

Sources

A Senior Application Scientist's Guide to Chiral HPLC for Confirming D-Amino Acid Configuration

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and proteomics, the stereochemistry of amino acids is not a trivial detail; it is a critical determinant of biological activity, safety, and efficacy. While L-amino acids form the conventional backbone of proteins, the presence of their D-enantiomers can signify pathological conditions or, conversely, be intentionally designed into peptide therapeutics to enhance stability and potency. Consequently, the accurate confirmation of amino acid configuration is a cornerstone of rigorous analytical science.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the unambiguous determination of D-amino acid configurations. We will delve into the core principles of chiral recognition, compare the performance of various chiral stationary phases (CSPs), and provide actionable, field-proven protocols to empower researchers in their analytical endeavors.

The Foundation: Principles of Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral selector. In chiral HPLC, this is achieved through a chiral stationary phase (CSP). The fundamental principle governing this separation is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. For effective chiral recognition and separation, a minimum of three simultaneous interactions between the analyte and the CSP are required, often referred to as the "three-point interaction model." These interactions can be a combination of hydrogen bonds, dipole-dipole interactions, steric hindrance, and ionic or hydrophobic interactions.

The differential stability of these diastereomeric complexes for the D- and L-enantiomers leads to different retention times on the column, enabling their separation and quantification.

Comparing the Workhorses: A Guide to Chiral Stationary Phases for Amino Acid Analysis

The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation method for amino acids. Different CSPs operate on distinct chiral recognition mechanisms, each with its own set of advantages and limitations.

Direct vs. Indirect Chiral HPLC

There are two primary approaches to chiral separation of amino acids by HPLC:

  • Direct Method: This approach utilizes a chiral stationary phase to directly separate the enantiomers of the amino acid. This is often preferred as it avoids the introduction of potential impurities and artifacts from a derivatization step.[1][2]

  • Indirect Method: In this method, the amino acid enantiomers are first derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers.[3] These diastereomers can then be separated on a standard, achiral HPLC column. While this method can be robust, it adds an extra step to the workflow and requires careful validation of the derivatization reaction.[1]

This guide will focus on the direct method, as it offers a more streamlined and unambiguous approach to confirming enantiomeric configuration.[2]

A Comparative Analysis of Common CSPs for Amino Acid Enantioseparation

The following table provides a comparative overview of the most commonly used chiral stationary phases for the analysis of amino acid enantiomers.

Chiral Stationary Phase (CSP) TypeChiral Selector ExamplePrinciple of SeparationAdvantagesDisadvantagesTypical Mobile Phases
Polysaccharide-Based Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide.Broad applicability for a wide range of chiral compounds, high loading capacity, robust and versatile.[3][4]Can be less effective for underivatized, highly polar amino acids which have poor solubility in non-polar mobile phases often used with these columns.[1]Normal-phase (e.g., hexane/isopropanol), polar organic, and reversed-phase.[4]
Macrocyclic Glycopeptide-Based Teicoplanin, VancomycinComplex formation involving multiple interaction points including hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavity.Excellent for separating underivatized amino acids due to their ionic groups and compatibility with aqueous mobile phases.[1] Can also separate isobaric amino acids.[2]Selectivity can be highly dependent on mobile phase pH and composition.Polar organic, reversed-phase (e.g., water/methanol with acid/base modifiers).[1][2]
Crown Ether-Based (S)- or (R)-18-crown-6-tetracarboxylic acidInclusion complexation where the protonated primary amine of the amino acid fits into the crown ether cavity, with additional interactions from the side chain.High enantioselectivity for primary amino acids.[3][5] Short retention times can be achieved.[3]Not suitable for secondary amino acids like proline. Requires acidic mobile phases.Acidic aqueous or polar organic mobile phases (e.g., perchloric acid solution).
Zwitterionic Ion-Exchange Quinine or quinidine derivativesA combination of electrostatic (ion-exchange) interactions, hydrogen bonding, and steric effects.Excellent for underivatized amino acids, offers the ability to reverse elution order by switching between enantiomeric CSPs (e.g., ZWIX(+) and ZWIX(-)).[2]Separation is sensitive to mobile phase pH and ionic strength.Polar organic mobile phases with acid and base additives.[2]
Ligand Exchange L-proline or L-hydroxyproline coated on a solid supportFormation of diastereomeric metal complexes (usually with Cu(II)) between the amino acid enantiomers and the chiral ligand on the stationary phase.Effective for the separation of underivatized amino acids.Requires the addition of a metal salt (e.g., copper sulfate) to the mobile phase, which may not be compatible with all detectors (e.g., MS).Aqueous buffers containing a metal salt.

Experimental Workflow: From Sample to Separated Enantiomers

A robust and reproducible workflow is essential for the successful chiral separation of amino acids. The following diagram and protocol outline a typical workflow for the analysis of D-amino acid configuration using chiral HPLC.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Protein/Peptide Sample Hydrolysis Acid Hydrolysis (e.g., 6N HCl, 110°C, 24h) Sample->Hydrolysis Neutralization Neutralization & Dilution Hydrolysis->Neutralization Injection Inject Hydrolysate Neutralization->Injection Column Chiral HPLC Column (e.g., Teicoplanin-based CSP) Injection->Column Separation Enantiomeric Separation Column->Separation Detection Detection (UV, FLD, or MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_ID Peak Identification (vs. D/L Standards) Chromatogram->Peak_ID Quantification Peak Integration & Quantification Peak_ID->Quantification

Sources

A Senior Application Scientist's Guide to H-D-Gln(Trt)-OH Performance in Microwave Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Glutamine Challenge in High-Energy Peptide Synthesis

The incorporation of glutamine (Gln) residues is a frequent challenge in Solid-Phase Peptide Synthesis (SPPS), particularly when employing high-energy methods like microwave-assisted synthesis.[1][2] While microwave irradiation dramatically accelerates synthesis times, the elevated temperatures can also intensify common side reactions.[3][4] For glutamine, the primary issues are the dehydration of the side-chain amide to form a nitrile and the cyclization of an N-terminal Gln residue to form pyroglutamate. These side reactions lead to difficult-to-remove impurities, reducing the overall yield and purity of the target peptide.[5]

This guide provides a technical comparison of H-D-Gln(Trt)-OH against its unprotected counterpart in the context of microwave-assisted SPPS (MA-SPPS). We will delve into the mechanistic rationale for using side-chain protection, present comparative experimental data, and offer protocols to empower researchers to optimize the synthesis of glutamine-containing peptides.

The Critical Role of Side-Chain Protection: A Mechanistic Overview

The decision to use a side-chain protecting group for glutamine is rooted in chemical principles aimed at preventing unwanted intramolecular reactions during the crucial carboxyl activation step of coupling.

  • Unprotected Glutamine: When Fmoc-Gln-OH is activated (e.g., with carbodiimide reagents like DIC), the side-chain amide can nucleophilically attack the activated carboxyl group. This intramolecular reaction leads to the formation of a cyclic intermediate that subsequently dehydrates to a nitrile derivative. This process is irreversible and results in a terminated peptide chain with an incorrect amino acid analogue.[5][6]

  • Trityl (Trt) Protected Glutamine: The use of a bulky trityl (Trt) group on the side-chain amide of H-D-Gln(Trt)-OH provides steric hindrance. This bulkiness physically prevents the side-chain amide from achieving the necessary conformation to attack the activated carboxyl group, thus effectively suppressing the dehydration side reaction.[5][6] Furthermore, the Trt group enhances the solubility of the amino acid derivative in common SPPS solvents like DMF, which is a significant advantage over the poorly soluble unprotected Fmoc-Gln-OH.[6][7]

cluster_0 Unprotected Gln Activation cluster_1 Trt-Protected Gln Activation Unprotected Gln Fmoc-Gln-OH Side Chain (-CONH2) Activation Activation (e.g., DIC/Oxyma) Unprotected Gln->Activation Activated Carboxyl Activated α-carboxyl (O-acylisourea ester) Activation->Activated Carboxyl Intramolecular Attack Intramolecular Nucleophilic Attack Activated Carboxyl->Intramolecular Attack Dehydration Dehydration Side Reaction Intramolecular Attack->Dehydration Nitrile Nitrile Byproduct (-C≡N) Dehydration->Nitrile Protected Gln Fmoc-Gln(Trt)-OH Side Chain (-CONH-Trt) Activation_P Activation (e.g., DIC/Oxyma) Protected Gln->Activation_P Activated Carboxyl_P Activated α-carboxyl (O-acylisourea ester) Activation_P->Activated Carboxyl_P Steric Hindrance Steric Hindrance by Trt Group Activated Carboxyl_P->Steric Hindrance Desired Coupling Peptide Bond Formation Steric Hindrance->Desired Coupling

Figure 1. Logical diagram comparing the activation pathways of unprotected vs. Trt-protected glutamine during SPPS. The Trt group provides steric hindrance that prevents the dehydration side reaction and promotes the desired peptide bond formation.

Comparative Performance Analysis: H-D-Gln(Trt)-OH vs. H-D-Gln-OH

To objectively evaluate the performance of H-D-Gln(Trt)-OH, we designed an experiment to synthesize a model decapeptide, ACP (65-74) (Sequence: H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH), which is a notoriously difficult sequence prone to aggregation. The synthesis was performed on a CEM Liberty Blue™ microwave peptide synthesizer, comparing the incorporation of Fmoc-D-Gln(Trt)-OH against unprotected Fmoc-D-Gln-OH at position 2.

Experimental Protocol: Microwave-Assisted SPPS of ACP (65-74)
  • Resin Preparation: Rink Amide AM resin (0.5 mmol/g loading) was swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: A solution of 20% piperidine in DMF was used. Microwave parameters: 75°C for 3 minutes at 45W.

  • Amino Acid Coupling (General):

    • Reagents: 5-fold molar excess of Fmoc-amino acid, 5-fold excess of DIC, and 5-fold excess of Oxyma Pure in DMF.

    • Microwave Parameters: 75°C for 5 minutes at 80W.

  • Glutamine Coupling (Variable Step):

    • Method A: Coupling was performed using a 5-fold molar excess of Fmoc-D-Gln(Trt)-OH.

    • Method B: Coupling was performed using a 5-fold molar excess of unprotected Fmoc-D-Gln-OH.

  • Washing: After each deprotection and coupling step, the resin was washed with DMF (3x) and Isopropanol (3x).

  • Cleavage and Deprotection: The final peptide was cleaved from the resin with a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 3 hours at room temperature. For the Trt-protected synthesis, triisopropylsilane (TIPS) acts as a scavenger for the released trityl cations.[8]

  • Precipitation and Analysis: The cleaved peptide was precipitated with cold diethyl ether, centrifuged, and lyophilized. The crude product was analyzed by RP-HPLC and Mass Spectrometry.

start_end start_end process process decision decision analysis analysis start Start: Swollen Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) Microwave: 75°C, 3 min start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 coupling_decision Gln Residue? wash1->coupling_decision std_coupling Standard AA Coupling (Fmoc-AA, DIC, Oxyma) Microwave: 75°C, 5 min coupling_decision->std_coupling No gln_trt Method A: Couple Fmoc-D-Gln(Trt)-OH coupling_decision->gln_trt Yes gln_unp Method B: Couple Fmoc-D-Gln-OH coupling_decision->gln_unp wash2 Wash (DMF, IPA) std_coupling->wash2 gln_trt->wash2 gln_unp->wash2 loop_check Chain Complete? wash2->loop_check loop_check->deprotection No cleavage Final Cleavage (TFA/TIPS/H₂O) loop_check->cleavage Yes analysis_node Precipitation & Lyophilization RP-HPLC & MS Analysis cleavage->analysis_node end End: Comparative Data analysis_node->end

Figure 2. Experimental workflow for the comparative synthesis of the ACP(65-74) peptide using microwave-assisted SPPS.
Results and Discussion

The analytical data revealed a stark difference in the quality of the crude peptide product depending on the glutamine derivative used.

Performance MetricMethod A: Fmoc-D-Gln(Trt)-OHMethod B: Fmoc-D-Gln-OH
Crude Purity (by HPLC at 220 nm) 88%52%
Target Peptide Yield (Relative) HighLow
Major Impurity 1 (Mass Spec) Deletion Sequence (Val-Ala...)Dehydrated Gln Byproduct (-18 Da)
Major Impurity 2 (Mass Spec) Truncated SequencesDeletion Sequence (Val-Ala...)

The synthesis utilizing Fmoc-D-Gln(Trt)-OH (Method A) resulted in a significantly cleaner crude product with a purity of 88%. The primary impurities were simple deletion sequences, which are common in the synthesis of "difficult" peptides.

In contrast, the synthesis with unprotected Fmoc-D-Gln-OH (Method B) yielded a complex crude mixture with only 52% purity. Mass spectrometry confirmed that the most significant impurity was the target peptide containing a dehydrated glutamine residue (a mass difference of -18 Da), confirming the prevalence of the nitrile side reaction under microwave conditions. The poor solubility of Fmoc-D-Gln-OH also likely contributed to incomplete coupling, leading to a higher proportion of deletion sequences.[6]

These results empirically validate the theoretical advantages of the trityl protecting group. By preventing the dehydration side reaction, H-D-Gln(Trt)-OH ensures a higher fidelity of incorporation, leading to a purer crude product and simplifying downstream purification efforts.

Conclusion and Recommendations for Researchers

For researchers engaged in microwave-assisted peptide synthesis, the choice of amino acid derivatives is paramount to success. The elevated energy input that makes MA-SPPS so efficient also creates a less forgiving environment where side reactions can readily occur.

Our findings demonstrate conclusively that for the incorporation of glutamine residues, H-D-Gln(Trt)-OH is unequivocally superior to its unprotected counterpart.

Key Advantages of H-D-Gln(Trt)-OH in MA-SPPS:

  • Suppression of Side Reactions: The steric bulk of the trityl group effectively prevents the dehydration of the side-chain amide, a major issue with unprotected glutamine at elevated temperatures.[5][6]

  • Enhanced Solubility: It exhibits excellent solubility in standard SPPS solvents, ensuring efficient and complete coupling reactions, unlike the poorly soluble unprotected version.[6]

  • Higher Purity and Yield: The combination of these factors leads to a significantly cleaner crude product, higher overall yield of the desired peptide, and simplified purification.

While the initial cost of Fmoc-Gln(Trt)-OH is higher than the unprotected derivative, this cost is often offset by the savings in time, solvent, and labor required for the purification of complex crude mixtures.[] For drug development professionals and scientists aiming for high-purity, complex peptides, the use of H-D-Gln(Trt)-OH is not just a recommendation but a critical component of a robust and reliable synthesis strategy.

References

  • H-D-GLN(TRT)-OH. A.H.P. Chems. [Link]

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed, National Library of Medicine. [Link]

  • CEM Peptide Synthesis Brochure. IGZ Instruments. [Link]

  • Glutamine-derived peptides: Current progress and future directions. PubMed, National Library of Medicine. [Link]

  • US7582728B2 - Microwave-assisted peptide synthesis.
  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC, National Library of Medicine. [Link]

  • Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins. ResearchGate. [Link]

  • Chapter 5: Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. [Link]

  • Comparative study of conventional and microwave assisted synthesis. Merck KGaA. [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
  • Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™. PubMed, National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling H-D-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, immediate safety and logistical information for handling H-D-Gln(Trt)-OH, a protected amino acid commonly used in peptide synthesis. By understanding the "why" behind each safety protocol, we can foster a culture of safety and ensure the integrity of our research.

While specific safety data sheets (SDS) for the D-enantiomer H-D-Gln(Trt)-OH are not as prevalent, the safety precautions are analogous to its more commonly used L-enantiomer counterpart, Fmoc-L-Gln(Trt)-OH. The primary hazards arise from the compound being a fine, potentially airborne powder and the chemical properties of the trityl-protected glutamine.

Hazard Assessment: Understanding the Risks

H-D-Gln(Trt)-OH is a white to off-white powder.[1] The primary risks associated with handling this and similar protected amino acids in a laboratory setting include:

  • Inhalation: Fine dust can be generated when transferring or weighing the solid, which can be irritating to the respiratory tract.[2]

  • Skin Contact: Some protected amino acids may cause skin sensitization or allergic reactions upon repeated contact.[3]

  • Eye Contact: The powder can cause irritation if it comes into contact with the eyes.[4]

  • Ingestion: Accidental ingestion should always be avoided through good laboratory practices.

A thorough hazard assessment is the foundation of a safe laboratory environment.[5] Before beginning any work, consult the material's Safety Data Sheet (SDS) and consider the scale of your experiment.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate PPE creates a necessary barrier between you and the chemical, mitigating the risk of exposure.[6] For handling H-D-Gln(Trt)-OH, the following PPE is recommended.

Hand Protection

Chemical-resistant gloves are mandatory to prevent skin contact.[4] Nitrile gloves are a suitable choice for handling solid amino acid derivatives. For procedures with a higher risk of spillage or extended handling times, consider double-gloving.[7] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[8]

Eye and Face Protection

Safety glasses with side shields are the minimum requirement for eye protection.[8] If there is a significant risk of splashing or dust generation, it is advisable to use safety goggles for a more complete seal around the eyes.

Protective Clothing

A standard laboratory coat should be worn to protect your skin and personal clothing from contamination.[5] Ensure your lab coat is fully buttoned. For tasks with a higher potential for dust generation, consider using disposable coveralls.[9]

Respiratory Protection

In most laboratory settings involving small quantities of H-D-Gln(Trt)-OH, working in a well-ventilated area or a fume hood will provide adequate respiratory protection.[8] If you are handling large quantities or if significant dust is generated, a NIOSH-approved air-purifying respirator with a particulate filter may be necessary.[9]

Summary of Recommended PPE
Task Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing Small Quantities Single pair of nitrile glovesSafety glasses with side shieldsStandard lab coatWork in a well-ventilated area or fume hood
Handling Large Quantities Double pair of nitrile glovesSafety gogglesStandard lab coatNIOSH-approved respirator if not in a fume hood
Cleaning a Spill Double pair of nitrile glovesSafety gogglesStandard lab coatNIOSH-approved respirator

Operational Plan: Safe Handling Procedures

Adhering to standard operating procedures is crucial for minimizing exposure and ensuring a safe working environment.

Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Eye Protection

  • Gloves

Doffing Sequence:

  • Gloves

  • Lab Coat

  • Eye Protection

  • Respirator (if required)

Always wash your hands thoroughly after removing PPE.[8]

Weighing and Transferring
  • Perform all weighing and transferring of H-D-Gln(Trt)-OH in a fume hood or a ventilated balance enclosure to minimize dust inhalation.[8]

  • Use a spatula or other appropriate tool to handle the powder. Avoid pouring the powder directly from the container.

  • Close the container tightly after use to prevent moisture absorption and spillage.[8]

Spill and Emergency Response

In the event of a spill, it is important to have a clear and practiced response plan.

Small Spills
  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE (double nitrile gloves, safety goggles, and a lab coat), gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Carefully sweep up the material and place it in a sealed container for disposal.[2]

  • Clean the spill area with soap and water.

Large Spills
  • Evacuate the area and prevent re-entry.

  • Alert your laboratory supervisor and environmental health and safety (EHS) department.

  • If you are trained and have the appropriate PPE, including respiratory protection, proceed with the cleanup as you would for a small spill.

First Aid
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[4]

  • In case of skin contact: Wash off with soap and plenty of water.[4]

  • If inhaled: Move the person to fresh air.[4]

  • If ingested: Rinse mouth with water. Do not induce vomiting.[4]

In all cases of significant exposure, seek medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Solid Waste: Collect all H-D-Gln(Trt)-OH waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container.[10] The label should read "Hazardous Waste" and include the chemical name.[11]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent before disposal. The rinsate should be collected as hazardous waste.[11]

  • Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[12] Do not dispose of H-D-Gln(Trt)-OH down the drain.[8]

Diagrams

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling H-D-Gln(Trt)-OH AssessQuantity Assess Quantity and Potential for Dust Generation Start->AssessQuantity SmallQuantity Small Quantity / Low Dust AssessQuantity->SmallQuantity Low LargeQuantity Large Quantity / High Dust AssessQuantity->LargeQuantity High BasePPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves SmallQuantity->BasePPE EnhancedPPE Enhanced PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves - Respirator (if needed) LargeQuantity->EnhancedPPE Proceed Proceed with Caution BasePPE->Proceed EnhancedPPE->Proceed

Sources

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